4-(Methylsulfonyl)cyclohexanone
Overview
Description
“4-(Methylsulfonyl)cyclohexanone” is a chemical compound with the molecular formula C7H12O3S . It has a molecular weight of 176.24 g/mol . The IUPAC name for this compound is 4-methylsulfonylcyclohexan-1-one .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclohexanone ring with a methylsulfonyl group attached . The InChI string representation of the molecule is InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds with similar structures, such as oxetanes, have been studied extensively. They are known to undergo ring-opening reactions and have been used as intermediates in various synthetic processes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 176.24 g/mol, a topological polar surface area of 59.6 Ų, and a complexity of 237 . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .
Scientific Research Applications
Diels–Alder Assembly : An efficient preparation of 4-aryl-4-phenylsulfonyl cyclohexanones, which are related to 4-(Methylsulfonyl)cyclohexanone, was described by Scott et al. (2004). This process involves sulfinate alkylation, methylenation, and regioselective Diels–Alder condensation, highlighting the compound's utility in complex organic synthesis (Scott et al., 2004).
Catalytic Applications : Zhou et al. (2008) synthesized a chiral ionic liquid based on camphorsulfonic acid that promotes L-proline-catalyzed aldol reactions. This study demonstrated the use of cyclohexanone derivatives, such as this compound, in enantioselective catalysis (Zhou et al., 2008).
Organophosphorus Compounds Reactions : Scheibye et al. (1982) investigated the reactions of cyclohexanone with organophosphorus compounds. This study adds to the understanding of how cyclohexanone and its derivatives behave in the presence of such reagents (Scheibye et al., 1982).
Enantioselective Oxidations : Colonna et al. (1996) introduced the applications of bacterial cyclohexanone monooxygenases for the enantioselective oxidations of organic sulfur compounds to sulfoxides, demonstrating another area where cyclohexanone derivatives can be applied (Colonna et al., 1996).
Synthesis of 1,3-Thiazine-2,4-dithiones : Muraoka et al. (1975) described the synthesis of 1,3-Thiazine-2,4-dithiones by reacting cyclohexanone with carbon disulfide. This indicates the versatility of cyclohexanone derivatives in synthesizing heterocyclic compounds (Muraoka et al., 1975).
Asymmetric Michael Addition : Singh et al. (2013) showed the use of cyclohexanone derivatives in asymmetric Michael addition reactions. This highlights the compound's application in stereoselective organic synthesis (Singh et al., 2013).
Competitive Hydrogenation Studies : Tanaka et al. (1974) studied the competitive hydrogenation of cyclohexanone and its derivatives, providing insights into the behavior of these compounds under hydrogenation conditions (Tanaka et al., 1974).
Selective Hydrogenation of Phenol : Wang et al. (2011) reported the selective hydrogenation of phenol to cyclohexanone using a novel catalyst, indicating the importance of cyclohexanone derivatives in chemical industry processes (Wang et al., 2011).
Stereochemical Studies : Tanikaga et al. (1999) investigated the stereochemical behavior of cyclohexyl α-sulfonyl carbanions, a study that helps understand the stereodynamics of cyclohexanone derivatives (Tanikaga et al., 1999).
Synthesis of Novel Compounds : Contreras et al. (2001) synthesized a new compound derived from cyclohexanone, demonstrating the compound's utility in the development of new chemical entities (Contreras et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-(Methylsulfonyl)cyclohexanone are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins and leukotrienes .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting COX-1 and COX-2, this compound reduces the production of these pro-inflammatory mediators, thereby modulating the inflammatory response .
Result of Action
The inhibition of COX-1 and COX-2 by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .
Biochemical Analysis
Biochemical Properties
It is known that sulfonyl compounds can participate in various biochemical reactions, often acting as inhibitors or activators of enzymes
Cellular Effects
Related sulfonyl compounds have been shown to exhibit anticancer effects on certain cell lines
Molecular Mechanism
It is known that sulfonyl compounds can interact with biomolecules through binding interactions . These interactions can lead to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
It is known that the compound is used in proteomics research , suggesting that it may have some stability under laboratory conditions.
Dosage Effects in Animal Models
Related sulfonyl compounds have been shown to exhibit dose-dependent effects in animal models
Metabolic Pathways
It is known that cyclohexanone, a related compound, is metabolized to cyclohexanol, which is excreted in urine coupled with glucuronic acid
Transport and Distribution
It is known that the transport of copper ions, which are similar in size to sulfonyl ions, is regulated by specific transporters and binding proteins
Subcellular Localization
It is known that proteins and other biomolecules can be directed to specific compartments or organelles through targeting signals and post-translational modifications
properties
IUPAC Name |
4-methylsulfonylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDUWRDWIUHEME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303438 | |
Record name | 4-(Methylsulfonyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862129-72-4 | |
Record name | 4-(Methylsulfonyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862129-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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